2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a morpholine ring, and a thiophene ring attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate compound by reacting 2-chlorobenzoyl chloride with 2-(morpholin-4-yl)ethanol in the presence of a base such as triethylamine.
Introduction of the Thiophene Ring: The intermediate is then reacted with thiophene-2-carboxylic acid under acidic conditions to introduce the thiophene ring.
Final Product Formation: The final step involves the cyclization of the intermediate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Pharmaceuticals: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide
- 4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)benzamide
Uniqueness
2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both the morpholine and thiophene rings, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced pharmacological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C17H19ClN2O2S |
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Molecular Weight |
350.9 g/mol |
IUPAC Name |
2-chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C17H19ClN2O2S/c18-14-5-2-1-4-13(14)17(21)19-12-15(16-6-3-11-23-16)20-7-9-22-10-8-20/h1-6,11,15H,7-10,12H2,(H,19,21) |
InChI Key |
PMQTWHGLNGLBDT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CS3 |
Origin of Product |
United States |
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